molecular formula C7H5F2NO3 B1311758 1,3-Difluoro-5-methoxy-2-nitrobenzene CAS No. 66684-62-6

1,3-Difluoro-5-methoxy-2-nitrobenzene

Cat. No. B1311758
CAS RN: 66684-62-6
M. Wt: 189.12 g/mol
InChI Key: YNHSGDUOWUPKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Difluoro-5-methoxy-2-nitrobenzene” is a chemical compound with the CAS Number: 66684-62-6 . It has a molecular weight of 189.12 and its IUPAC name is 1,3-difluoro-5-methoxy-2-nitrobenzene .


Molecular Structure Analysis

The molecular formula of “1,3-Difluoro-5-methoxy-2-nitrobenzene” is C7H5F2NO3 . The InChI Code is 1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 .


Physical And Chemical Properties Analysis

“1,3-Difluoro-5-methoxy-2-nitrobenzene” has a density of 1.4±0.1 g/cm3 . Its boiling point is 255.5±35.0 °C at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Organic Chemistry

1,3-Difluoro-5-methoxy-2-nitrobenzene is a chemical compound used in organic chemistry . It has a molecular weight of 189.12 and a linear formula of C7H5F2NO3 .

Application

This compound is used as a building block in the synthesis of more complex organic compounds . It’s particularly useful in the synthesis of m-aryloxy phenols .

Method of Application

The synthesis of m-aryloxy phenols involves a nucleophilic aromatic substitution reaction between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol to obtain an ether .

Results

The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Potential Biological Activities

m-Aryloxy phenols, which can be synthesized from 1,3-Difluoro-5-methoxy-2-nitrobenzene, have potential biological activities .

Application

These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They are also used in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance .

Safety And Hazards

The safety information for “1,3-Difluoro-5-methoxy-2-nitrobenzene” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1,3-difluoro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO3/c1-13-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNHSGDUOWUPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434114
Record name 1,3-Difluoro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-5-methoxy-2-nitrobenzene

CAS RN

66684-62-6
Record name 1,3-Difluoro-5-methoxy-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66684-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Difluoro-5-methoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-3,5-difluorophenol (D10) (440 mg, 2.5 mmol), potassium carbonate (600 mg, 4.6 mmol), iodomethane (1 ml), and dimethylformamide (5 ml) stirred overnight at room temperature then ethyl acetate and water added and the solution washed with water then dried over MgSO4, filtered and evaporated to yield the title compound, pale brown oil, 370 mg.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoro-5-methoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Difluoro-5-methoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,3-Difluoro-5-methoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,3-Difluoro-5-methoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,3-Difluoro-5-methoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,3-Difluoro-5-methoxy-2-nitrobenzene

Citations

For This Compound
1
Citations
MS Malamas, Y Ni, J Erdei, H Stange… - Journal of medicinal …, 2011 - ACS Publications
The identification of highly potent and orally active phenylpyrazines for the inhibition of PDE10A is reported. The new analogues exhibit subnanomolar potency for PDE10A, …
Number of citations: 80 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.